
4,5-Dichloro-4-methyl-2-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-ジクロロ-4-メチル-2-ペンタノンは、分子式C6H10Cl2Oを持つ有機化合物です。これは、ペンタノン骨格に2つの塩素原子とメチル基が付加した、塩素化ケトンです。
2. 製法
合成経路と反応条件: 4,5-ジクロロ-4-メチル-2-ペンタノンの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、4-メチル-2-ペンタノンの塩素化です。この反応は、通常、塩化鉄(III)などの触媒の存在下で塩素ガスを使用する必要があります。反応は、目的の位置で選択的な塩素化を確保するために、制御された条件下で行われます。
工業的製造方法: 工業的な設定では、4,5-ジクロロ-4-メチル-2-ペンタノンの製造には、より効率的かつスケーラブルな方法の使用が関与する可能性があります。たとえば、塩素化プロセスは、反応パラメーターをより適切に制御し、より高い収率を実現できる連続フローリアクターを使用することで最適化できます。さらに、高度な触媒と溶媒の使用により、プロセスの効率をさらに向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-4-methyl-2-pentanone can be achieved through several methods. One common approach involves the chlorination of 4-methyl-2-pentanone. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the chlorination process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and solvents can further enhance the efficiency of the process.
化学反応の分析
反応の種類: 4,5-ジクロロ-4-メチル-2-ペンタノンは、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、対応するカルボン酸またはその他の酸化された誘導体に変換できます。
還元: 還元反応は、ケトン基をアルコールに変換して、4,5-ジクロロ-4-メチル-2-ペンタノールを生成できます。
置換: 4,5-ジクロロ-4-メチル-2-ペンタノン内の塩素原子は、求核置換反応によって他の官能基で置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム(NaOCH3)またはシアン化カリウム(KCN)などの求核剤を置換反応に用いることができます。
主な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: さまざまな官能基を持つ置換ケトンの生成。
4. 科学研究への応用
4,5-ジクロロ-4-メチル-2-ペンタノンは、科学研究にいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。その反応性は、有機合成において貴重なビルディングブロックとなっています。
生物学: この化合物は、生体分子と共有結合を形成する能力のために、酵素阻害とタンパク質相互作用を含む研究に使用できます。
医学: 潜在的な医薬用途に関する研究には、生物活性化合物の合成のための前駆体としての使用が含まれます。
産業: 農薬やその他の工業化学品の製造に使用されます。
科学的研究の応用
4,5-Dichloro-4-methyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
4,5-ジクロロ-4-メチル-2-ペンタノンの作用機序には、さまざまな分子標的との相互作用が含まれます。この化合物は求電子剤として作用し、タンパク質やその他の生体分子上の求核部位と反応します。この相互作用は、共有結合の形成につながり、それにより標的分子の活性が変化します。関与する特定の経路は、標的の性質と反応の状況によって異なります。
類似の化合物:
4-メチル-2-ペンタノン: 溶媒および有機合成における中間体として使用される、塩素化されていないアナログ。
4,4-ジクロロ-2-ペンタノン: 類似の反応性を持つ別の塩素化ケトンですが、置換パターンが異なります。
4-クロロ-4-メチル-2-ペンタノン: 独自の化学特性を持つ、モノ塩素化されたアナログ。
独自性: 4,5-ジクロロ-4-メチル-2-ペンタノンは、2つの塩素原子の存在のためにユニークです。これは、その反応性と潜在的な用途に大きな影響を与えます。二重の塩素化は、その求電子性を高め、モノ塩素化または塩素化されていない対応物に比べて、置換および付加反応においてより反応性が高くなります。
類似化合物との比較
4-Methyl-2-pentanone: A non-chlorinated analog used as a solvent and intermediate in organic synthesis.
4,4-Dichloro-2-pentanone: Another chlorinated ketone with similar reactivity but different substitution patterns.
4-Chloro-4-methyl-2-pentanone: A mono-chlorinated analog with distinct chemical properties.
Uniqueness: 4,5-Dichloro-4-methyl-2-pentanone is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and potential applications. The dual chlorination enhances its electrophilic character, making it more reactive in substitution and addition reactions compared to its mono-chlorinated or non-chlorinated counterparts.
特性
分子式 |
C6H10Cl2O |
|---|---|
分子量 |
169.05 g/mol |
IUPAC名 |
4,5-dichloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-5(9)3-6(2,8)4-7/h3-4H2,1-2H3 |
InChIキー |
SBIDFJDJRWKGMD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)
![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
![3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
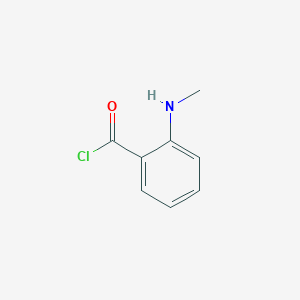
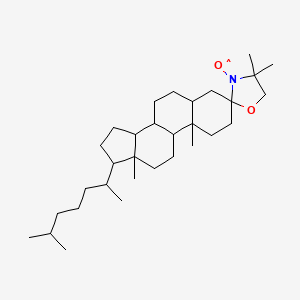

![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
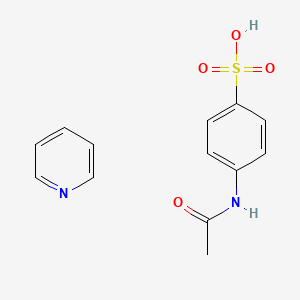

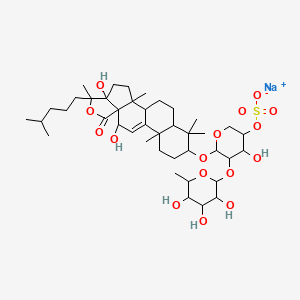
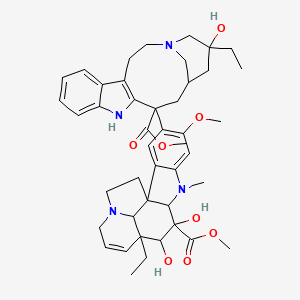

![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
